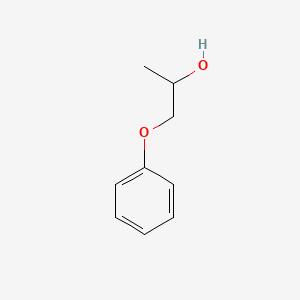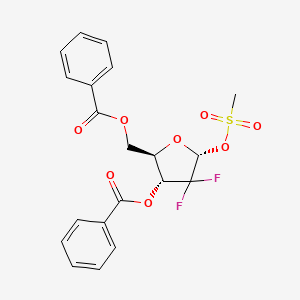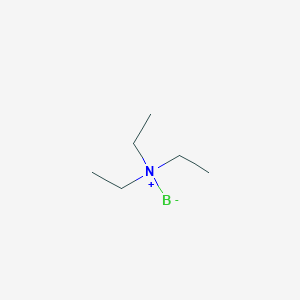
Calpastatin Peptide B27-WT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The peptide B27-WT (DPMSSTYIEELGKREVTIPPKYRELLA) was identified as a potent inhibitor of μ- and m-calpain. A combination of β-alanine scanning mutagenesis and kinetic measurements was used to analyze the synthesis and functionality of B27-WT, identifying two "hot spots" critical for inhibitory function: Leu11-Gly12 and Thr17-Ile18-Pro19. Mutation in these regions resulted in a significant loss of inhibitory activity, suggesting a critical role of these residues in the peptide's function (Betts et al., 2003).
Molecular Structure Analysis
Investigations into the molecular structure of B27-WT revealed the importance of the β- and γ-CH2 of Leu11 and Ile18 side chains in calpain inhibition. These residues interact with hydrophobic pockets in calpain, essential for effective inhibition. The study provides insights into the specific interactions between B27-WT and calpain, highlighting the role of direct interactions involving the side chains of Leu11 and Ile18 (Betts & Anagli, 2004).
Wissenschaftliche Forschungsanwendungen
Calpain Inhibition : Calpastatin Peptide B27-WT is a potent inhibitor of μ- and m-calpain, enzymes linked to tissue damage in neuronal and cardiac ischemias, traumatic spine and brain injuries, Alzheimer's disease, and cataract formation. An imbalance between calpain and calpastatin activities is thought to be key in the pathological role of calpain (Betts et al., 2003).
Role in Disease Progression : By controlling calpain activity, the progression of diseases mediated by calpain could potentially be slowed or eliminated. This highlights the therapeutic potential of this compound in these conditions (Betts & Anagli, 2004).
Post-Ischemic Recovery : A variant of B27-WT, named B27-HYD, has shown promising results in reducing infarct volume and neurological deficits in rats after stroke, suggesting its potential in postischemic recovery (Anagli et al., 2009).
Peptide Structure and Function : Studies on the structure of B27-WT have identified key residues and regions essential for its inhibitory function, providing insights into the molecular mechanisms of calpain inhibition (Maki et al., 1989).
Potential in Neuroprotection : Calpastatin-based inhibitors, including B27-WT, have shown potential in neuroprotection, particularly in conditions where calpain activation contributes to neuronal damage (Wu et al., 2003).
Understanding Protein-Protein Interactions : The interaction of B27-WT with calpain provides valuable insights into the broader understanding of protein-protein interactions, which can have implications beyond calpain inhibition (Jo et al., 2012).
Therapeutic Applications : Ongoing research into B27-WT and its variants focuses on therapeutic applications, particularly in diseases where calpain activation is a contributing factor, demonstrating the peptide's clinical relevance (Croce et al., 1999).
Wirkmechanismus
Target of Action
Calpastatin, also known as “AC-ASP-PRO-MET-SER-SER-THR-TYR-ILE-GLU-GLU-LEU-GLY-LYS-ARG-GLU-VAL-THR-ILE-PRO-PRO-LYS-TYR-ARG-GLU-L” or “Calpastatin Peptide B27-WT”, primarily targets calpains . Calpains are a family of nonlysosomal cysteine proteases that play crucial roles in various physiological and pathological processes . Two important isoforms of calpain, calpain-1 and calpain-2, are particularly significant in the physiology of neurodegenerative diseases .
Mode of Action
Calpastatin acts as an endogenous calpain inhibitor . It binds reversibly to the active site of calpains, thereby inhibiting these calcium-sensitive proteases . This inhibition occurs even when calpain-1 is exposed to a cysteine modifier or hydrogen peroxide .
Biochemical Pathways
Calpastatin’s inhibition of calpain activation affects several biochemical pathways. Calpain activation is a key factor in the pathophysiology of neurodegeneration, causing the activation of apoptotic machinery . By inhibiting calpain, calpastatin can prevent calpain-mediated apoptosis in degenerating neurons . Moreover, calpain activation is involved in cerebral ischemic injury, achieved by the interaction among calcium, substrates, organelles, and multiple proteases in the neuronal necrosis and apoptosis pathways after cerebral ischemia .
Result of Action
The inhibition of calpain by calpastatin has several molecular and cellular effects. It prevents calpain-mediated apoptosis in degenerating neurons, which is crucial in managing neurodegenerative diseases . Furthermore, calpastatin’s inhibition of calpain can counteract endothelial cell adaptation to inflammatory environments .
Action Environment
Environmental factors such as variations in pH, ionic strength, and oxidation can influence calpain activity and, by extension, the action of calpastatin . For instance, exposure to an oxidizing agent can promote the activation of calpain-1 when calpastatin is present . This suggests that calpastatin’s action, efficacy, and stability can be influenced by the cellular environment and the presence of other molecules .
Safety and Hazards
Calpains, which Calpastatin Peptide B27-WT inhibits, are implicated in a variety of pathological phenomena, such as ischemic injury, muscular dystrophy, diabetes, cataract, atherosclerosis, Alzheimer’s disease, and cancer . Therefore, calpains represent potential therapeutic targets for drug discovery .
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C142H230N36O44S/c1-18-74(11)111(172-129(211)97(65-81-38-42-83(185)43-39-81)168-136(218)113(77(14)181)174-131(213)100(69-180)170-130(212)99(68-179)169-124(206)92(52-60-223-17)162-132(214)101-33-26-57-176(101)138(220)98(66-109(195)196)154-79(16)183)135(217)163-90(46-50-107(191)192)121(203)159-88(44-48-105(187)188)122(204)164-93(61-70(3)4)116(198)152-67-104(186)155-84(29-20-22-53-143)117(199)156-86(31-24-55-150-141(146)147)118(200)160-91(47-51-108(193)194)125(207)171-110(73(9)10)134(216)175-114(78(15)182)137(219)173-112(75(12)19-2)140(222)178-59-28-35-103(178)139(221)177-58-27-34-102(177)133(215)161-85(30-21-23-54-144)120(202)167-96(64-80-36-40-82(184)41-37-80)128(210)157-87(32-25-56-151-142(148)149)119(201)158-89(45-49-106(189)190)123(205)165-95(63-72(7)8)127(209)166-94(62-71(5)6)126(208)153-76(13)115(145)197/h36-43,70-78,84-103,110-114,179-182,184-185H,18-35,44-69,143-144H2,1-17H3,(H2,145,197)(H,152,198)(H,153,208)(H,154,183)(H,155,186)(H,156,199)(H,157,210)(H,158,201)(H,159,203)(H,160,200)(H,161,215)(H,162,214)(H,163,217)(H,164,204)(H,165,205)(H,166,209)(H,167,202)(H,168,218)(H,169,206)(H,170,212)(H,171,207)(H,172,211)(H,173,219)(H,174,213)(H,175,216)(H,187,188)(H,189,190)(H,191,192)(H,193,194)(H,195,196)(H4,146,147,150)(H4,148,149,151)/t74-,75-,76-,77+,78+,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,110-,111-,112-,113-,114-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJCOYBPXOBJMU-HSQGJUDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C142H230N36O44S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3177.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79079-11-1 |
Source


|
| Record name | Calpastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079079111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1148555.png)




